molecular formula C25H25BrFNO6 B11219358 Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219358
M. Wt: 534.4 g/mol
InChI Key: FOFBLFWFQXZILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, methoxy, and fluorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the various substituents. Common reagents used in these reactions include bromine, ethyl alcohol, methanol, and fluorobenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions may target the bromine and fluorophenyl groups.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its diverse functional groups make it a candidate for drug design and development.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its efficacy as a therapeutic agent in treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

What sets 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25BrFNO6

Molecular Weight

534.4 g/mol

IUPAC Name

dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25BrFNO6/c1-5-34-23-20(26)10-16(11-21(23)31-2)22-18(24(29)32-3)13-28(14-19(22)25(30)33-4)12-15-6-8-17(27)9-7-15/h6-11,13-14,22H,5,12H2,1-4H3

InChI Key

FOFBLFWFQXZILI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.